2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile
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Overview
Description
2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C11H9F4NO, is known for its unique chemical structure, which includes both fluorine and trifluoromethyl groups, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile is widely used in scientific research due to its unique chemical properties. Some applications include:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Used in the study of enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile involves its interaction with various molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate the activity of specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-2-[4-chloro-2-(trifluoromethyl)phenyl]acetonitrile
- 2-Ethoxy-2-[4-bromo-2-(trifluoromethyl)phenyl]acetonitrile
- 2-Ethoxy-2-[4-iodo-2-(trifluoromethyl)phenyl]acetonitrile
Uniqueness
Compared to its analogs, 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile offers a unique combination of electronic and steric properties due to the presence of the fluorine atom. This makes it particularly useful in applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
2-ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO/c1-2-17-10(6-16)8-4-3-7(12)5-9(8)11(13,14)15/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMVGVDNCMEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#N)C1=C(C=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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